1-Methoxy-2-butanol (CAS 53778-73-7) is a secondary alcohol and primary ether belonging to the glycol ether family. It is characterized by a boiling point of approximately 135 °C, complete water miscibility, and strong solvency for both polar and non-polar organic compounds. As a C5 alkoxyalcohol, it offers a lower evaporation rate and higher thermal stability than its widely used C4 analog, 1-methoxy-2-propanol (PGME). These baseline properties make it a critical solvent and coupling agent in advanced manufacturing, particularly in semiconductor cleaning formulations, photoresist stripping, and the formulation of precursor inks for printed electronics where controlled volatility and occupational safety are paramount [1].
Generic substitution with lighter glycol ethers like 1-methoxy-2-propanol (PGME) or highly coordinating solvents like 2-methoxyethanol (2ME) often fails in precision applications. While PGME is ubiquitous, its lower boiling point (~120 °C) leads to rapid evaporation in heated semiconductor cleaning baths, causing concentration drift and reduced bath life. Conversely, while 2ME provides excellent coordination and solubility for metal halide precursors in perovskite solar cell manufacturing, it is a known teratogen, posing severe occupational hazards during scale-up. 1-Methoxy-2-butanol bridges this gap, providing the necessary steric bulk and elevated boiling point for process stability, while serving as a functional, non-teratogenic drop-in replacement for 2ME in specialized ink formulations [1].
In the formulation of FAPbI3 perovskite precursor inks, 2-methoxyethanol (2ME) is traditionally used due to its excellent coordinating properties, but it carries severe teratogenic risks. Recent process developments demonstrate that 1-methoxy-2-butanol (2MBu) can serve as a direct, safer alternative. When used in an 8:1 acetonitrile-to-glycol ether blend, 1-methoxy-2-butanol enables a self-quenching spin-coating process that achieves power conversion efficiencies (PCE) equivalent to the toxic 2ME baseline [1].
| Evidence Dimension | Power Conversion Efficiency (PCE) and Toxicity |
| Target Compound Data | Equivalent PCE to baseline with eliminated teratogenic risk in an 8:1 ACN:2MBu ink system |
| Comparator Or Baseline | 2-Methoxyethanol (2ME), which carries an 11% embryonic toxicity risk upon inhalation |
| Quantified Difference | Maintains high module efficiency potential while completely removing the teratogenic solvent from the manufacturing workflow |
| Conditions | Self-quenching spin-coating of FAPbI3 perovskite inks |
Allows manufacturers to scale up printed perovskite photovoltaics safely without sacrificing device efficiency or requiring expensive toxic-gas handling infrastructure.
In semiconductor manufacturing, photoresist stripping and etch-residue removal often require heated solvent baths. 1-Methoxy-2-butanol offers a boiling point of 135 °C, which is 15 °C higher than the industry-standard 1-methoxy-2-propanol (PGME). This elevated boiling point significantly reduces the evaporation rate at operating temperatures, preventing the rapid concentration drift and solvent loss that occur when using lighter alkoxyalcohols [1].
| Evidence Dimension | Boiling Point and Evaporation Rate |
| Target Compound Data | Boiling point of 135 °C |
| Comparator Or Baseline | 1-Methoxy-2-propanol (PGME), boiling point 120 °C |
| Quantified Difference | A 15 °C higher boiling point provides superior thermal stability and lower vapor pressure at elevated processing temperatures |
| Conditions | Heated alkaline or solvent-based photoresist stripping baths |
Reduces solvent replenishment costs and prevents concentration drift in heated semiconductor cleaning processes, ensuring consistent wafer yields.
The deposition of uniform films in printed electronics requires precise control over solvent drying dynamics. Solvents that evaporate too quickly induce a 'coffee-ring effect,' driving solutes to the droplet edges. 1-Methoxy-2-butanol's moderate vapor pressure and 135 °C boiling point provide an extended leveling time compared to lighter analogs like PGME, balancing the drying gradient to ensure uniform film morphology without requiring the excessive thermal curing associated with >160 °C solvents [1].
| Evidence Dimension | Vapor Pressure and Drying Dynamics |
| Target Compound Data | Moderate evaporation rate driven by a 135 °C boiling point |
| Comparator Or Baseline | Lighter analogs (e.g., PGME at 120 °C) and heavier analogs (e.g., 3-methoxy-1-butanol at 161 °C) |
| Quantified Difference | Prevents premature edge-drying seen in 120 °C solvents while avoiding the high energy curing demands of 160+ °C solvents |
| Conditions | Inkjet deposition of organic electroluminescence elements or conductive inks |
Ensures uniform film thickness and optimal optoelectronic performance in the manufacturing of printed displays and thin-film devices.
Ideal as a co-solvent in acetonitrile-based inks for FAPbI3 perovskite solar cells, replacing teratogenic 2-methoxyethanol while maintaining high power conversion efficiency [1].
The optimal choice for formulated semiconductor cleaning liquids and BARC removers where elevated bath temperatures require a water-soluble alkoxyalcohol with a boiling point >130 °C to prevent rapid evaporation [2].
Highly suited as a carrier solvent in inkjet-printed organic electroluminescence layers, where its specific volatility profile prevents coffee-ring defects and ensures uniform film morphology [3].
Flammable